![molecular formula C28H24N2O7 B2731863 2-[8-(4-methoxybenzoyl)-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(3-methoxyphenyl)acetamide CAS No. 866348-60-9](/img/structure/B2731863.png)
2-[8-(4-methoxybenzoyl)-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(3-methoxyphenyl)acetamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of a compound defines its properties and reactivity. Unfortunately, the specific molecular structure analysis for this compound is not available in the current literature .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its structure. Unfortunately, the specific physical and chemical properties for this compound are not available in the current literature .Scientific Research Applications
Organic Light-Emitting Diodes (OLEDs)
The compound’s structure suggests potential as a material for OLEDs. Researchers have synthesized two new bipolar host materials : The compound’s structure suggests potential as a material for OLEDs. Researchers have synthesized two new bipolar host materials: 7-(4-(9-phenyl-9H-carbazol-3-yl)phenyl)benzo[5,6][1,4]dioxino[2,3-b]pyrazine (HF1) and 7-(4’-(9H-carbazol-9-yl)-[1,1’-biphenyl]-4-yl)benzo[5,6][1,4]dioxino[2,3-b]pyrazine (HF2) . These compounds exhibit excellent thermal and morphological stability. When used as hosts, they enable intrinsic red emission in Ir(pq)₂acac-based devices, achieving impressive brightness and external quantum efficiency .
Proteomics Research
The compound, also known as 8-(4-methylbenzoyl)-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-9(6H)-one , is relevant in proteomics research. Scientists use it as a biochemical tool to study protein interactions, pathways, and functions .
Mechanism of Action
Safety and Hazards
Future Directions
The future directions for research on this compound could include a detailed study of its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. This would require extensive laboratory work and collaboration among researchers .
properties
IUPAC Name |
2-[8-(4-methoxybenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(3-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24N2O7/c1-34-19-8-6-17(7-9-19)27(32)22-15-30(16-26(31)29-18-4-3-5-20(12-18)35-2)23-14-25-24(36-10-11-37-25)13-21(23)28(22)33/h3-9,12-15H,10-11,16H2,1-2H3,(H,29,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWORMBGJCYHCJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=CN(C3=CC4=C(C=C3C2=O)OCCO4)CC(=O)NC5=CC(=CC=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24N2O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[8-(4-methoxybenzoyl)-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(3-methoxyphenyl)acetamide |
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